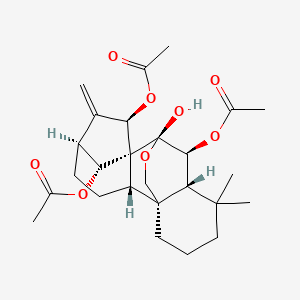
Hebeirubescensin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hebeirubescensin L is an organic compound belonging to the class of diterpenoids. It is derived from the plant Isodon rubescens, which is known for its diverse range of bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hebeirubescensin L typically involves extraction from natural sources, particularly from the leaves of Isodon parvifolius . The extraction process includes several steps such as solvent extraction, crystallization, and purification. The choice of solvents and operating temperatures are crucial to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of raw materials and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: Hebeirubescensin L undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Scientific Research Applications
Hebeirubescensin L has a wide range of applications in scientific research. It is primarily used in studies related to life sciences, including chemistry, biology, and medicine . In chemistry, it serves as a model compound for studying the reactivity of diterpenoids. In biology, it is used to investigate its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound is explored for its anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
The mechanism of action of Hebeirubescensin L involves its interaction with various molecular targets and pathways. It is known to inhibit the production of nitric oxide in stimulated cells, which is a key factor in its anti-inflammatory effects . The compound also interacts with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Hebeirubescensin L is unique among diterpenoids due to its specific structural features and bioactivity. Similar compounds include other ent-kaurane diterpenoids such as isodonrubescins A–F, rabescensin C, and trichokaurin . These compounds share a similar skeleton but differ in their functional groups and bioactivities. This compound stands out for its potent inhibitory effects on nitric oxide production and its potential therapeutic applications .
Properties
IUPAC Name |
[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-13-17-8-9-18-24-11-7-10-23(5,6)19(24)22(34-16(4)29)26(30,31-12-24)25(18,20(13)32-14(2)27)21(17)33-15(3)28/h17-22,30H,1,7-12H2,2-6H3/t17-,18-,19+,20+,21+,22-,24+,25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVXHSYTZHSKDD-DYHZLNTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(C(C2=C)OC(=O)C)C4(C(C5C3(CCCC5(C)C)CO4)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@@]1([C@@H](C2=C)OC(=O)C)[C@@]4([C@H]([C@H]5[C@]3(CCCC5(C)C)CO4)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














